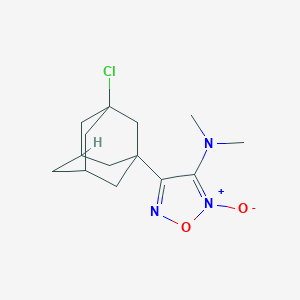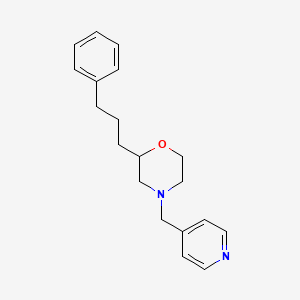
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide, also known as Memantine, is a medication that is used to treat Alzheimer's disease and other forms of dementia. It is an uncompetitive NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory.
Wirkmechanismus
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. Specifically, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is an uncompetitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in a voltage-dependent manner. This helps to regulate the activity of glutamate and prevent excessive activation of the receptor, which can lead to neuronal damage.
Biochemical and Physiological Effects:
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been shown to have a number of biochemical and physiological effects in the brain. For example, it can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. In addition, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide can decrease the production of reactive oxygen species (ROS), which can cause oxidative damage to neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is that it has a high affinity for the NMDA receptor, which makes it a potent and effective antagonist. However, one limitation of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is that it can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide. One area of interest is the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Another area of interest is the investigation of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide's potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research into the long-term safety and efficacy of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide in treating Alzheimer's disease and other forms of dementia.
Synthesemethoden
The synthesis of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide involves a multi-step process that begins with the reaction of 1-adamantylamine with chloroacetyl chloride to form 3-chloro-1-adamantylacetamide. This intermediate is then reacted with sodium azide and triethylamine to form the oxadiazole ring. Finally, the resulting compound is oxidized to form 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide.
Wissenschaftliche Forschungsanwendungen
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease and other forms of dementia. Clinical trials have demonstrated that 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide can improve cognitive function and delay the progression of dementia in patients with mild to moderate Alzheimer's disease. In addition, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been shown to have neuroprotective effects, which may help to prevent the degeneration of neurons in the brain.
Eigenschaften
IUPAC Name |
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-17(2)12-11(16-20-18(12)19)13-4-9-3-10(5-13)7-14(15,6-9)8-13/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFMBKPZNPPQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=[N+](ON=C1C23CC4CC(C2)CC(C4)(C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6122611.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6122626.png)
![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6122633.png)


![1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6122649.png)
![N-{1-[1-(2-naphthoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6122653.png)

![2-cyclopropyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6122680.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6122696.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B6122715.png)
